molecular formula C11H19N3O2 B13476710 Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Cat. No.: B13476710
M. Wt: 225.29 g/mol
InChI Key: GUELFVFILZSLCU-UHFFFAOYSA-N
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Description

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate is a chemical compound with the molecular formula C10H17N3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of isopropylamine with a suitable pyrazole derivative under controlled conditions. The reaction is carried out in the presence of a catalyst and a solvent, such as methanol or ethanol, at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced to form different reduced products.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole compounds.

Scientific Research Applications

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 2-(isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoate can be compared with other similar compounds, such as:

    Methyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate: This compound has a similar structure but with a propylamino group instead of an isopropylamino group.

    Methyl 2-amino-3-(1h-pyrazol-1-yl)propanoate: This compound lacks the isopropylamino group and has different chemical properties.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-methyl-2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoate

InChI

InChI=1S/C11H19N3O2/c1-9(2)13-11(3,10(15)16-4)8-14-7-5-6-12-14/h5-7,9,13H,8H2,1-4H3

InChI Key

GUELFVFILZSLCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(C)(CN1C=CC=N1)C(=O)OC

Origin of Product

United States

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